EHop-016
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EHop-016 es un novedoso inhibidor de molécula pequeña que se dirige específicamente a la actividad de la GTPasa Rac. Las GTPasas Rac son parte de la familia Rho de pequeñas GTPasas, que desempeñan un papel crucial en la regulación del citoesqueleto de actina, la migración celular y la invasión. This compound ha demostrado un potencial significativo como agente terapéutico para inhibir la metástasis del cáncer al bloquear la actividad de Rac .
Mecanismo De Acción
EHop-016 ejerce sus efectos inhibiendo específicamente la interacción entre las GTPasas Rac y sus factores de intercambio de guanosina nucleótidos. Esta inhibición previene la activación de Rac, lo que lleva a una disminución en las vías de señalización aguas abajo, como la actividad de la quinasa 1 activada por p21. Como resultado, this compound reduce eficazmente la migración e invasión celular, lo que lo convierte en un candidato prometedor para terapias antimetastásicas .
Compuestos Similares:
- NSC23766: Un inhibidor de Rac/Rac guanosina nucleótido intercambiador de factor anterior, que sirvió como base estructural para this compound .
- MBQ-167: Otro inhibidor de Rac con mecanismos de acción similares .
- LAS 52449110: Un compuesto identificado por su potencial para inhibir Rac1 al dirigirse al sitio de unión del factor de intercambio de guanosina nucleótidos .
Singularidad: this compound es único debido a su alta especificidad y potencia en la inhibición de la actividad de la GTPasa Rac1 y Rac3. Tiene una concentración inhibitoria (IC50) de 1.1 micromolar, que es significativamente más baja que la de NSC23766, lo que lo convierte en un inhibidor más eficaz .
Análisis Bioquímico
Biochemical Properties
EHop-016 interacts with Rac1 and Rac3, members of the RAS superfamily of small GTPase . It inhibits Rac1 activity with an IC50 of 1.1 μM in MDA-MB-435 cells . This compound blocks the interaction of Rac with the Rac exchange factor Vav2 . It is specific for Rac1 and Rac3 at concentrations of ≤5 μM . At higher concentrations (10μM), it inhibits the related Rho GTPase Cdc42 .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits the Rac activity of MDA-MB-231 metastatic breast cancer cells and reduces Rac-directed lamellipodia formation in both cell lines . This compound decreases Rac downstream effects of PAK1 (p21-activated kinase 1) activity and directed migration of metastatic cancer cells . Moreover, at effective concentrations (<5 μM), this compound does not affect the viability of transformed mammary epithelial cells (MCF-10A) and reduces .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It blocks the interaction of Rac with the Rac exchange factor Vav2, inhibiting Rac activity . It also inhibits the activity of the Rac downstream effector p21-activated kinase (PAK), lamellipodia extension, and cell migration in metastatic cancer cells .
Temporal Effects in Laboratory Settings
It has been shown to decrease Rac downstream effects of PAK1 activity and directed migration of metastatic cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. A study showed that a dose of 25 mg/kg bodyweight was effective at reducing tumor growth in nude mice .
Metabolic Pathways
It is known to inhibit the Rac GTPase, which functions in various cellular processes including regulation of secretory processes, membrane ruffles, cell polarization and phagocytosis of apoptotic cells .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: EHop-016 se sintetiza con base en la estructura del inhibidor establecido de Rac/Rac guanosina nucleótido intercambiador de factor NSC23766. La síntesis implica múltiples pasos, incluyendo la formación de un núcleo de pirimidina y la unión de grupos funcionales específicos para mejorar su actividad inhibitoria .
Métodos de Producción Industrial: Si bien los métodos detallados de producción industrial no están ampliamente documentados, la síntesis de this compound típicamente implica técnicas estándar de síntesis orgánica, incluyendo reacciones de condensación, pasos de purificación y caracterización mediante técnicas como la resonancia magnética nuclear y la cromatografía líquida de alta resolución .
Análisis De Reacciones Químicas
Tipos de Reacciones: EHop-016 principalmente experimenta interacciones con proteínas en lugar de reacciones químicas tradicionales como la oxidación o reducción. Inhibe específicamente la interacción entre las GTPasas Rac y sus factores de intercambio de guanosina nucleótidos .
Reactivos y Condiciones Comunes: La síntesis de this compound involucra reactivos como derivados de pirimidina, compuestos de carbazol y morfolina. Las condiciones de reacción típicamente incluyen temperaturas controladas, solventes como el dimetilsulfóxido y pasos de purificación para lograr una alta pureza .
Productos Mayores: El producto principal de la síntesis es el propio this compound, caracterizado por su capacidad de inhibir la actividad de la GTPasa Rac1 y Rac3 con alta especificidad .
Aplicaciones Científicas De Investigación
EHop-016 ha sido ampliamente estudiado por su potencial en la investigación del cáncer. Ha demostrado eficacia en la inhibición de la actividad de Rac en células cancerosas metastásicas, reduciendo la migración celular y bloqueando la formación de lamelipodios, que son esenciales para el movimiento celular . Además, this compound se ha utilizado en estudios que investigan el papel de las GTPasas Rac en varios procesos celulares, incluyendo la reorganización del citoesqueleto de actina y las vías de señalización celular .
Comparación Con Compuestos Similares
- NSC23766: An earlier Rac/Rac guanine nucleotide exchange factor inhibitor, which served as the structural basis for EHop-016 .
- MBQ-167: Another Rac inhibitor with similar mechanisms of action .
- LAS 52449110: A compound identified for its potential to inhibit Rac1 by targeting the guanine nucleotide exchange factor binding site .
Uniqueness: this compound is unique due to its high specificity and potency in inhibiting Rac1 and Rac3 GTPase activity. It has an inhibitory concentration (IC50) of 1.1 micromolar, which is significantly lower than that of NSC23766, making it a more effective inhibitor .
Propiedades
IUPAC Name |
4-N-(9-ethylcarbazol-3-yl)-2-N-(3-morpholin-4-ylpropyl)pyrimidine-2,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N6O/c1-2-31-22-7-4-3-6-20(22)21-18-19(8-9-23(21)31)28-24-10-12-27-25(29-24)26-11-5-13-30-14-16-32-17-15-30/h3-4,6-10,12,18H,2,5,11,13-17H2,1H3,(H2,26,27,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTZZRFCMOAFCR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC3=NC(=NC=C3)NCCCN4CCOCC4)C5=CC=CC=C51 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the primary molecular target of EHop-016?
A1: this compound primarily targets the Rho GTPase Rac, specifically Rac1 and Rac3 at lower concentrations. [, , , ]
Q2: How does this compound interact with Rac1/3?
A2: this compound disrupts the interaction between Rac1/3 and its guanine nucleotide exchange factor (GEF) Vav2. This interaction is crucial for Rac activation. [, ] At higher concentrations, this compound can also directly inhibit GTP/GDP binding to Rac1/3. []
Q3: What are the downstream consequences of this compound-mediated Rac1/3 inhibition?
A3: this compound reduces the activity of Rac1/3 downstream effectors like p21-activated kinase (PAK) and STAT3. [] This leads to inhibition of crucial processes for cancer progression, such as lamellipodia formation, cell migration, and invasion. [] Additionally, this compound can induce cell cycle arrest at the G2/M phase and promote apoptosis, particularly in detached cancer cells. []
Q4: How does this compound impact the tumor microenvironment?
A4: Research suggests that this compound can reduce tumor-infiltrating macrophages, neutrophils, and myeloid-derived suppressor cells (MDSCs). [] It may also modulate cytokine levels in the tumor microenvironment, decreasing pro-inflammatory cytokines like Interleukin-6 (IL-6). [, ]
Q5: What is the molecular formula and weight of this compound?
A5: Unfortunately, the provided research abstracts do not disclose the exact molecular formula and weight of this compound.
Q6: Is there any spectroscopic data available for this compound?
A6: The research abstracts do not provide specific spectroscopic data (e.g., NMR, IR, Mass Spectrometry) for this compound.
Q7: How do structural modifications of this compound affect its activity?
A7: Researchers have explored this compound derivatives to enhance its efficacy and bioavailability. [, , ] Modifications have resulted in compounds like MBQ-167, a dual Rac/Cdc42 inhibitor with greater potency than this compound. [, ] Other derivatives, like HV-107 and HV-118, also exhibit improved anti-cancer activity. [, , ]
Q8: What is known about the stability of this compound?
A8: The provided abstracts do not contain specific information on the stability of this compound under various conditions.
Q9: Have any formulation strategies been investigated to improve this compound's stability or bioavailability?
A9: Research mentions that this compound has moderate bioavailability and efforts are underway to improve it. [, ] One study mentions the development of immunoliposomes as potential delivery vehicles for this compound in breast cancer. []
Q10: What is the pharmacokinetic profile of this compound in preclinical models?
A10: Studies in mice showed that this compound is rapidly cleared from plasma with a half-life of approximately 5 hours. [] Its bioavailability is around 30%, suggesting the need for improvement. [, ] A UPLC/MS/MS method has been developed to quantify this compound in mouse plasma for pharmacokinetic studies. []
Q11: How does the pharmacokinetic profile of this compound relate to its in vivo efficacy?
A11: While this compound shows promising in vivo efficacy at certain doses, its rapid clearance and moderate bioavailability necessitate further optimization for sustained therapeutic effects. [, , ]
Q12: What cell-based assays have been used to assess the efficacy of this compound?
A12: Various cell-based assays, including MTT assays for cell viability, wound healing assays for cell migration, transwell assays for invasion, and mammosphere formation assays for stem cell-like properties, have been employed to evaluate this compound's efficacy. [, , , ]
Q13: Which animal models have been used to study this compound's effects?
A13: this compound's efficacy has been investigated in mouse models of breast cancer, demonstrating significant reductions in tumor growth and metastasis. [, , , ] Additionally, it has been tested in mouse models for other cancers, including gastric and pancreatic cancer. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.